molecular formula C10H6BrNO2 B186014 6-Bromoquinoline-4-carboxylic acid CAS No. 160233-76-1

6-Bromoquinoline-4-carboxylic acid

Cat. No. B186014
M. Wt: 252.06 g/mol
InChI Key: QKZZTVSKZXPJAC-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It has an average mass of 252.064 Da and a monoisotopic mass of 250.958176 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Bromoquinoline-4-carboxylic acid, has been reported in the literature . For example, one method involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl .


Molecular Structure Analysis

The molecular structure of 6-Bromoquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 403.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Bromoquinoline-4-carboxylic acid, are known to undergo various chemical reactions . For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

6-Bromoquinoline-4-carboxylic acid has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 50 Å2, and a polarizability of 22.5±0.5 10-24 cm3 . It also has a molar volume of 145.5±3.0 cm3 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
    • Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
    • The methods of application or experimental procedures include a wide range of synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
    • The outcomes of these syntheses are various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Antiviral Research

    • The antiviral activity of 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives has been studied against orthopoxviruses .
    • The methods of application include the synthesis of these compounds by Pfitzinger cyclization of the corresponding methylketones with isatin in a basic medium .
    • The outcomes of these studies show that practically all compounds in the studied series exhibited antiviral activity on cell culture .

Safety And Hazards

The safety data sheets suggest that respiratory precautions, hand precautions, skin protection, and eye protection should be taken when handling 6-Bromoquinoline-4-carboxylic acid . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery . The recent in vivo and in vitro screenings may pave the way for novel drug development .

properties

IUPAC Name

6-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZZTVSKZXPJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594219
Record name 6-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-4-carboxylic acid

CAS RN

160233-76-1
Record name 6-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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